molecular formula C19H28N2O2 B097478 Ethyl 4-ethyl-5-[(4-ethyl-3,5-dimethyl-1H-pyrrol-2-yl)methyl]-3-methyl-1H-pyrrole-2-carboxylate CAS No. 15769-97-8

Ethyl 4-ethyl-5-[(4-ethyl-3,5-dimethyl-1H-pyrrol-2-yl)methyl]-3-methyl-1H-pyrrole-2-carboxylate

Cat. No. B097478
CAS RN: 15769-97-8
M. Wt: 316.4 g/mol
InChI Key: COOZOQQTLZAWKQ-UHFFFAOYSA-N
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Description

Ethyl 4-ethyl-5-[(4-ethyl-3,5-dimethyl-1H-pyrrol-2-yl)methyl]-3-methyl-1H-pyrrole-2-carboxylate, commonly known as EEP, is a synthetic compound that has gained significant attention in scientific research. This compound belongs to the class of pyrrole carboxylic acid derivatives and has been extensively studied for its potential therapeutic applications.

Mechanism Of Action

The exact mechanism of action of EEP is not fully understood, but it is believed to act on multiple targets in the body. EEP has been shown to inhibit the production of pro-inflammatory cytokines, which are involved in the inflammatory response. It also inhibits the activity of enzymes involved in the biosynthesis of prostaglandins, which are involved in the inflammatory response and pain sensation.

Biochemical And Physiological Effects

EEP has been shown to have a variety of biochemical and physiological effects. It has been found to inhibit the growth of cancer cells and induce apoptosis, or programmed cell death, in cancer cells. EEP has also been found to have antioxidant properties, which may help protect cells from oxidative damage.

Advantages And Limitations For Lab Experiments

One advantage of using EEP in lab experiments is its low toxicity and high solubility. This makes it an ideal compound for use in cell culture experiments. However, one limitation of using EEP is its limited availability and high cost.

Future Directions

There are many potential future directions for research on EEP. One area of interest is its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Another area of interest is its potential use as an anti-cancer agent. Further research is needed to fully understand the mechanism of action of EEP and its potential therapeutic applications.

Synthesis Methods

The synthesis of EEP involves several steps, including the reaction of ethyl acetoacetate with 2,4-pentanedione, followed by the reaction of the resulting product with pyrrole-2-carboxaldehyde. The final step involves the reaction of the intermediate product with ethyl chloroformate to yield EEP.

Scientific Research Applications

EEP has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anti-inflammatory, anti-tumor, and anti-microbial properties. EEP has also been found to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

properties

CAS RN

15769-97-8

Product Name

Ethyl 4-ethyl-5-[(4-ethyl-3,5-dimethyl-1H-pyrrol-2-yl)methyl]-3-methyl-1H-pyrrole-2-carboxylate

Molecular Formula

C19H28N2O2

Molecular Weight

316.4 g/mol

IUPAC Name

ethyl 4-ethyl-5-[(4-ethyl-3,5-dimethyl-1H-pyrrol-2-yl)methyl]-3-methyl-1H-pyrrole-2-carboxylate

InChI

InChI=1S/C19H28N2O2/c1-7-14-11(4)16(20-13(14)6)10-17-15(8-2)12(5)18(21-17)19(22)23-9-3/h20-21H,7-10H2,1-6H3

InChI Key

COOZOQQTLZAWKQ-UHFFFAOYSA-N

SMILES

CCC1=C(NC(=C1C)CC2=C(C(=C(N2)C(=O)OCC)C)CC)C

Canonical SMILES

CCC1=C(NC(=C1C)CC2=C(C(=C(N2)C(=O)OCC)C)CC)C

synonyms

4-Ethyl-5-[(4-ethyl-3,5-dimethyl-1H-pyrrol-2-yl)methyl]-3-methyl-1H-pyrrole-2-carboxylic acid ethyl ester

Origin of Product

United States

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